Benzoyl-L-histidine

説明

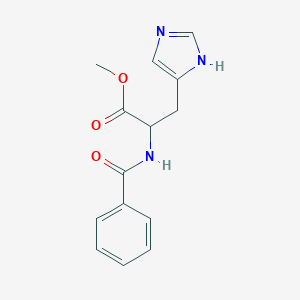

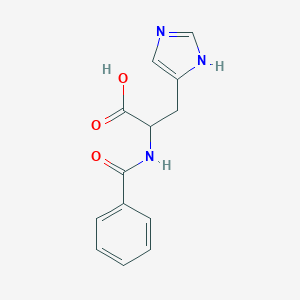

Benzoyl-L-histidine, also known as Nα-Benzoyl-L-histidine, is a compound with the empirical formula C13H13N3O3 . It has a molecular weight of 259.26 and its CAS Number is 5354-94-9 .

Synthesis Analysis

While specific synthesis methods for Benzoyl-L-histidine were not found in the search results, it’s worth noting that histidine derivatives can be synthesized through various methods. For instance, one study mentioned the use of benzoyl chloride for derivatization .Molecular Structure Analysis

The molecular structure of Benzoyl-L-histidine consists of an imidazole ring connected to an amino group by an ethylene group . The SMILES string representation of the molecule isOC(=O)C@HNC(=O)c2ccccc2 . Physical And Chemical Properties Analysis

Benzoyl-L-histidine is a solid at 20°C . It has a specific rotation of -46.0 to -48.0 degrees (C=2, 0.5mol/L HCl) . It’s stored at a temperature of -20°C .科学的研究の応用

Polymerization Catalyst and Property Modifier

Benzoyl-L-histidine has been found to have a catalytic effect on the polymerization behaviors of benzoxazine resin (BA-a), as monitored by differential scanning calorimetry and in situ Fourier transform infrared spectroscopy. It also acts as a good property modifier for BA-a-derived thermosets, providing additional cross-linking reactions during the ring-opening polymerization of oxazine rings .

Fluorescence Sensors for Detection

Cu^2+ modulated silver nanoclusters have been constructed for the turn-on, label-free detection of L-histidine, with Benzoyl-L-histidine likely playing a role in the stabilization or interaction with these clusters .

Safety And Hazards

特性

IUPAC Name |

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPUFBIVWMAED-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941574 | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoyl-L-histidine | |

CAS RN |

5354-94-9, 19785-88-7 | |

| Record name | N-Benzoyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019785887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-benzoyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-benzoyl-L-histidine in biological systems?

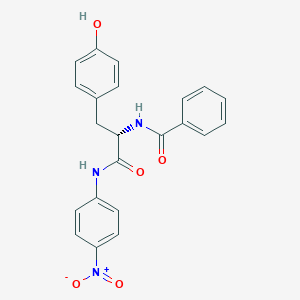

A: While N-benzoyl-L-histidine itself is not naturally occurring, it serves as a valuable model compound for understanding the reactivity of the histidine imidazole ring in proteins. Research demonstrates that N-benzoyl-L-histidine readily forms conjugates with various molecules. For example, the Onycophoran species Peripatoides novaezealandiae utilizes N-benzoyl-L-histidine for detoxification, conjugating it with benzoic acid and its derivatives like p-aminobenzoic acid and p-nitrobenzoic acid [].

Q2: How does N-benzoyl-L-histidine interact with reactive lipid species?

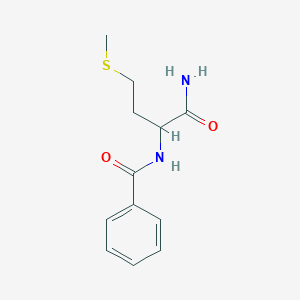

A: N-benzoyl-L-histidine exhibits reactivity towards epoxyketooctadecenoic acids (EKODEs), a class of lipid oxidation products. Specifically, the imidazole ring of N-benzoyl-L-histidine undergoes a conjugate addition reaction with the α,β-unsaturated ketone system of EKODEs, leaving the epoxide ring intact []. This reaction is significant as it mimics EKODE modification of histidine residues in proteins, highlighting a potential mechanism of oxidative damage.

Q3: How does the structure of N-benzoyl-L-histidine influence its reactivity with methyloxirane?

A: Studies comparing the reactivity of N-benzoyl-L-histidine methyl ester with other protected amino acids like N-acetyl-L-cysteine methyl ester and L-valine methyl ester towards methyloxirane revealed that the histidine derivative exhibited a higher reaction rate []. This suggests that the imidazole ring in N-benzoyl-L-histidine contributes significantly to its nucleophilic character, facilitating the reaction with the epoxide ring of methyloxirane.

Q4: Can N-benzoyl-L-histidine be utilized in the development of artificial enzymes?

A: While not directly addressed in the provided papers, N-benzoyl-L-histidine's use as a building block for artificial enzymes is plausible. Research indicates that polyoxyethylene esters of N-benzoyl-L-histidine can catalyze the hydrolysis of p-nitrophenyl acetate, with the reaction kinetics influenced by the buffer system []. This finding suggests potential for developing artificial enzymes with tunable catalytic properties using N-benzoyl-L-histidine derivatives.

Q5: How does osmium tetroxide interact with N-benzoyl-L-histidine, and what are the implications for biological tissue fixation?

A: Osmium tetroxide (OsO4) reacts with N-benzoyl-L-histidine, forming a complex with the structure Os2O6L4, where L represents the N-benzoyl-L-histidine molecule []. This interaction is particularly relevant in the context of biological tissue fixation. OsO4 is known to cross-link proteins and lipids during fixation, and the formation of Os2O6L4 complexes suggests a potential mechanism for OsO4-mediated crosslinking involving histidine residues in proteins.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。